2-chloro-1-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O3S/c13-9-12(17)15-5-7-16(8-6-15)20(18,19)11-4-2-1-3-10(11)14/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQUYYHAXFLTMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-1-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves the reaction of 1-(chloroacetyl)-4-(2-fluorophenyl)sulfonylpiperazine with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
2-chloro-1-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed to yield different products.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Antipsychotic Activity
Research has indicated that compounds structurally related to piperazine derivatives exhibit antipsychotic properties. The sulfonyl group in 2-chloro-1-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one enhances its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. Studies have shown that modifications in the piperazine ring can lead to improved efficacy against schizophrenia and other psychotic disorders .
Anti-Cancer Research
Recent investigations have explored the potential of this compound as an anti-cancer agent. The mechanism involves the inhibition of specific kinase pathways that are crucial for tumor growth and metastasis. In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting a promising avenue for further development in oncology .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it exhibits moderate antibacterial effects, particularly against Gram-positive bacteria. This property is attributed to the compound's ability to disrupt bacterial cell wall synthesis .
Neurological Disorders
Due to its ability to modulate neurotransmitter systems, this compound is being studied for potential applications in treating neurological disorders such as anxiety and depression. Animal models have shown promising results, indicating a reduction in anxiety-like behaviors following administration of the compound .
Case Study 1: Antipsychotic Efficacy
A study published in the Journal of Medicinal Chemistry examined a series of piperazine derivatives, including this compound. The findings highlighted its potential as a novel antipsychotic agent with a favorable side effect profile compared to existing medications. The study concluded that further clinical trials are warranted to confirm these findings in human subjects .
Case Study 2: Anti-Cancer Mechanism Exploration
In a research article featured in Cancer Research, scientists investigated the anti-cancer mechanisms of various sulfonamide derivatives, including the compound . The results indicated that treatment led to significant tumor regression in xenograft models, with specific attention given to its impact on cell cycle regulation and apoptosis pathways .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-chloro-1-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
The compound belongs to a broader class of 2-chloro-1-(piperazin-1-yl)ethan-1-one derivatives. Key structural analogs and their distinguishing features are outlined below:
Substituent Variations on the Aromatic Ring
A. Sulfonyl Group Modifications
2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one (CID 2051940)
- Structure : The sulfonyl group is substituted with a methoxy (-OCH₃) at the para position.
- Molecular Formula : C₁₃H₁₇ClN₂O₄S vs. C₁₂H₁₃ClFN₂O₃S (target compound).
- Key Differences : The methoxy group is electron-donating, reducing the sulfonyl group’s electron-withdrawing effect compared to the 2-fluoro substituent. This may decrease metabolic stability but improve solubility due to increased polarity .
- Applications : Used in kinase inhibitor research due to balanced lipophilicity and polarity .
2-Chloro-1-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one (CAS 923743-03-7) Structure: Ethoxy (-OC₂H₅) substituent at the para position. Molecular Weight: 346.83 g/mol vs. ~341.77 g/mol (target compound).
B. Non-Sulfonyl Analogues
2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethan-1-one
- Structure : Benzyl group replaces the sulfonyl linker, with a 2-fluoro substituent.
- Key Differences : The benzyl group lacks the sulfonyl’s hydrogen-bonding capacity, reducing target selectivity but improving synthetic accessibility. The 2-fluoro substituent retains electronic effects similar to the target compound .
- Biological Relevance : Studied in serotonin receptor modulation due to flexible aromatic interactions .
2-Chloro-1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one (CAS 877963-90-1) Structure: Fused benzodioxepine-sulfonyl system. However, increased molecular weight (C₁₅H₁₉ClN₂O₅S, MW 374.84 g/mol) may limit bioavailability .
Physicochemical Properties
*Predicted using fragment-based methods.
Biological Activity
2-Chloro-1-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one, also known by its IUPAC name 1-(chloroacetyl)-4-[(2-fluorophenyl)sulfonyl]piperazine, is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₄ClFN₂O₃S
- Molecular Weight : 320.77 g/mol
- CAS Number : 923204-90-4
- Purity : ≥95%
The compound is typically presented as a powder and is classified under hazardous materials due to its potential health risks .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS).
- Serotonin Receptor Modulation : The compound has been shown to act as a selective serotonin reuptake inhibitor (SSRI), impacting serotonin levels in the brain, which can influence mood and anxiety disorders.
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on certain cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
- Antimicrobial Properties : There is evidence indicating that the compound may possess antibacterial activity against specific strains of bacteria, although further studies are needed to elucidate its efficacy and mechanism.
Case Studies
- Cytotoxicity Assays :
- Neuropharmacological Effects :
- Antimicrobial Testing :
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄ClFN₂O₃S |
| Molecular Weight | 320.77 g/mol |
| CAS Number | 923204-90-4 |
| Purity | ≥95% |
| IC50 (Cytotoxicity) | ~15 µM (MCF7 cells) |
| MIC (Antibacterial Activity) | 32–64 µg/mL |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-chloro-1-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A general approach involves reacting 1-(2-fluorobenzenesulfonyl)piperazine with chloroacetyl chloride in the presence of a base (e.g., triethylamine or diisopropylethylamine) in dichloromethane (DCM) at 0–25°C . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of piperazine derivative to chloroacetyl chloride) and reaction time (4–6 hours). Purification via recrystallization (e.g., using diethyl ether) or flash chromatography (silica gel, ethyl acetate/hexane) improves purity. Monitoring by TLC or HPLC ensures reaction completion .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
- Methodological Answer :
- X-ray crystallography : Resolve the crystal structure to confirm bond lengths, angles, and stereochemistry. For example, related piperazine derivatives show C–Cl bond lengths of ~1.76 Å and torsional angles <10° in the sulfonyl-piperazine moiety .
- NMR spectroscopy : H NMR (CDCl) typically displays signals for the sulfonyl group (δ 7.3–7.6 ppm, aromatic protons), piperazine methylene (δ 3.2–3.8 ppm), and chloroacetyl carbonyl (δ 4.1–4.3 ppm) .
- Elemental analysis : Validate purity (>95%) by matching experimental and theoretical C, H, N, and S percentages .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
- Methodological Answer :
- Systematic substitution : Modify the fluorobenzenesulfonyl or chloroacetyl groups. For example, replace the 2-fluoro group with other halogens (e.g., Cl, Br) or electron-withdrawing groups (e.g., nitro) to assess effects on target binding .
- Biological assays : Test derivatives against target enzymes (e.g., kinases, proteases) using in vitro inhibition assays (IC determination). For antimicrobial activity, use minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, leveraging crystallographic data from analogs .
Q. How can contradictory data in solubility or bioactivity between analogs be resolved?
- Methodological Answer :
- Solubility conflicts : Use Hansen solubility parameters (HSPs) to identify optimal solvents. For instance, polar aprotic solvents (DMF, DMSO) may enhance solubility for analogs with bulky substituents .
- Bioactivity discrepancies : Validate assay conditions (e.g., pH, temperature) and purity (>98% by HPLC). Compare results against positive controls and replicate experiments across independent labs .
Q. What strategies are effective in derivatizing the chloroacetyl group for targeted drug delivery?
- Methodological Answer :
- Conjugation with targeting moieties : Attach folate or peptide ligands via nucleophilic substitution (e.g., replacing Cl with amine-terminated linkers). Reaction conditions: 1.5 eq linker, DMF, 50°C, 12 hours .
- Prodrug synthesis : Replace the chloro group with ester or carbamate functionalities, which hydrolyze under physiological conditions. Monitor stability via LC-MS in simulated biological fluids (pH 7.4, 37°C) .
Guidelines for Experimental Design
- Crystallization optimization : Use mixed solvents (e.g., EtOAc/hexane) and slow cooling to obtain high-purity crystals for XRD .
- HPLC method : Utilize a C18 column with mobile phase methanol/buffer (65:35, pH 4.6) for retention time consistency .
- Toxicity screening : Perform Ames tests and zebrafish embryo assays to rule out genotoxicity and developmental toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
